molecular formula C19H14F3N3O2 B11262513 1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one

Cat. No.: B11262513
M. Wt: 373.3 g/mol
InChI Key: UNJSRMBYCAGXKH-UHFFFAOYSA-N
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Description

1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

1-phenyl-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-8-6-12(7-9-14)17-23-18(27-24-17)13-10-16(26)25(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2

InChI Key

UNJSRMBYCAGXKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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